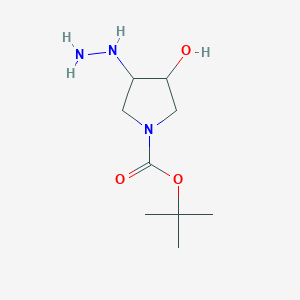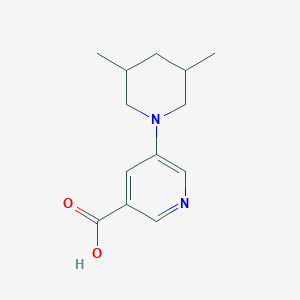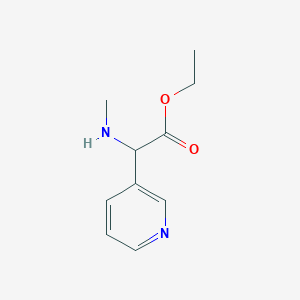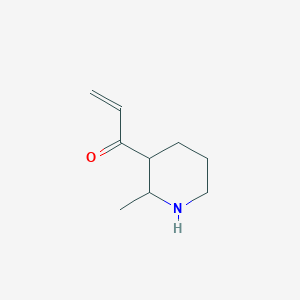
tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H19N3O3 and a molecular weight of 217.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with hydrazine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Dess-Martin periodinane can be used.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the hydrazinyl group would yield an amine.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a chiral building block in asymmetric synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .
Comparison with Similar Compounds
- tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both hydrazinyl and hydroxyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the hydrazinyl group provides a site for covalent modification, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C9H19N3O3 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
tert-butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-4-6(11-10)7(13)5-12/h6-7,11,13H,4-5,10H2,1-3H3 |
InChI Key |
KSHBCJXPNXTOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)


![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)







![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)

